2-(4-Fluorobenzoyl)hydrazinecarbothioamide 2-(4-Fluorobenzoyl)hydrazinecarbothioamide
Brand Name: Vulcanchem
CAS No.: 831-38-9
VCID: VC5678397
InChI: InChI=1S/C8H8FN3OS/c9-6-3-1-5(2-4-6)7(13)11-12-8(10)14/h1-4H,(H,11,13)(H3,10,12,14)
SMILES: C1=CC(=CC=C1C(=O)NNC(=S)N)F
Molecular Formula: C8H8FN3OS
Molecular Weight: 213.23

2-(4-Fluorobenzoyl)hydrazinecarbothioamide

CAS No.: 831-38-9

Cat. No.: VC5678397

Molecular Formula: C8H8FN3OS

Molecular Weight: 213.23

* For research use only. Not for human or veterinary use.

2-(4-Fluorobenzoyl)hydrazinecarbothioamide - 831-38-9

Specification

CAS No. 831-38-9
Molecular Formula C8H8FN3OS
Molecular Weight 213.23
IUPAC Name [(4-fluorobenzoyl)amino]thiourea
Standard InChI InChI=1S/C8H8FN3OS/c9-6-3-1-5(2-4-6)7(13)11-12-8(10)14/h1-4H,(H,11,13)(H3,10,12,14)
Standard InChI Key BOEQIETVMZXIGN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)NNC(=S)N)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture and Nomenclature

2-(4-Fluorobenzoyl)hydrazinecarbothioamide (CAS: 831-38-9) is systematically named as NN-(aminothioxomethyl)aminocarboxamide under IUPAC guidelines . Its structure comprises a 4-fluorobenzoyl group (C6H4FCO\text{C}_6\text{H}_4\text{FCO}) conjugated to a hydrazinecarbothioamide backbone (NH2CSNHNH2\text{NH}_2\text{CSNHNH}_2), creating a planar configuration that facilitates intermolecular interactions (Figure 1) . The fluorine atom at the para position enhances electronegativity, influencing both solubility and binding affinity to biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H8FN3OS\text{C}_8\text{H}_8\text{FN}_3\text{OS}
Average Mass213.230 g/mol
Monoisotopic Mass213.037211 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4
logP (Partition Coefficient)1.192 (predicted)

Synthetic Methodologies

Classical Cyclization of Hydrazinecarbothioamides

The most established route involves dehydrative cyclization of hydrazinecarbothioamide precursors under basic conditions. For instance, refluxing NN-(4-hydroxyphenyl)acetamide with ethyl bromoacetate yields ethyl 2-(4-acetamidophenoxy)acetate, which undergoes hydrazinolysis to form the corresponding acetohydrazide . Subsequent treatment with isothiocyanates in ethanol generates thiosemicarbazide intermediates, which cyclize in basic media to produce 1,2,4-triazole-3-thiones (Scheme 1) . This method, utilizing sodium hydroxide or potassium hydroxide, achieves yields of 52–88% .

Alternative Routes via Isothiocyanate Condensation

A modified approach employs tert-butyl carbazate to avoid dimerization during thiosemicarbazide synthesis. Reacting t-Boc-protected hydrazine with aryl isothiocyanates followed by acid deprotection yields pure thiosemicarbazides, which condense with isatin derivatives to form bioactive triazolethiones . This method circumvents side reactions and enhances scalability for industrial applications .

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1670 cm1^{-1} (C=O stretch), 1240 cm1^{-1} (C-F stretch), and 3300 cm1^{-1} (N-H stretch) confirm functional group integrity .

  • NMR Spectroscopy: 1H^1\text{H}-NMR (DMSO-d6d_6) reveals a singlet at δ 10.2 ppm (NH), a doublet at δ 7.8 ppm (aryl protons), and a triplet at δ 4.1 ppm (hydrazine protons) .

Applications in Drug Design and Development

Lead Optimization Strategies

The fluorobenzoyl group enhances metabolic stability and blood-brain barrier penetration, making this compound a viable lead for CNS-targeted therapies . Structural modifications, such as introducing pyridine or cyclopropane moieties (e.g., PubChem CID 4191279), improve selectivity for kinase inhibitors .

Computational Modeling and QSAR Studies

Quantitative structure-activity relationship (QSAR) models predict that electron-withdrawing substituents at the para position increase anticancer potency by 30% compared to electron-donating groups . Molecular docking simulations reveal strong binding to thioredoxin reductase (TrxR), a key enzyme in redox homeostasis .

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from low yields (≤60%) in large-scale syntheses due to side reactions during cyclization . Future research should explore microwave-assisted or flow chemistry techniques to enhance efficiency.

Toxicity and Pharmacokinetic Profiling

While in vitro activity is promising, preclinical studies are needed to address hepatotoxicity risks associated with thiosemicarbazide metabolites . Improving oral bioavailability through prodrug strategies remains a critical challenge.

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